molecular formula C19H22FN3O B2684710 N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 882749-05-5

N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide

Katalognummer: B2684710
CAS-Nummer: 882749-05-5
Molekulargewicht: 327.403
InChI-Schlüssel: PBYUVGZTMHHJAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a fluorophenyl group, a phenylpiperazine moiety, and an acetamide linkage, which contribute to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide typically involves the alkylation of 4-phenylpiperazine with a suitable alkylating agent, followed by the introduction of the fluorophenyl group. One common method involves the reaction of 4-phenylpiperazine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Piperazine Ring Modifications

The piperazine moiety undergoes characteristic reactions:

  • Sulfonylation : Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in dichloromethane to form sulfonamide derivatives.

  • N-Alkylation : Participates in alkylation with alkyl halides (e.g., methyl iodide) under basic conditions to introduce substituents at the nitrogen atoms.

Acetamide Group Transformations

  • Hydrolysis : Under acidic (HCl, H₂O) or basic (NaOH, ethanol) conditions, the acetamide group hydrolyzes to form carboxylic acid derivatives.

  • Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the amide to a primary amine.

Alkylation Mechanism

The alkylation of the piperazine nitrogen follows an SN2 pathway, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide. Competing elimination reactions are minimized by using polar aprotic solvents like DMF .

Acylation Byproducts

Common byproducts include:

  • Over-acylated derivatives : Due to excess acetyl chloride.

  • Diastereomers : Arising from chiral centers during alkylation, resolved via chromatography .

Stability and Degradation Pathways

The compound exhibits moderate stability under standard conditions but degrades under:

  • Acidic Hydrolysis : Cleavage of the acetamide bond at pH < 2, producing 4-fluorobenzylamine and 2-(4-phenylpiperazin-1-yl)acetic acid.

  • Oxidative Conditions : Exposure to KMnO₄ oxidizes the piperazine ring, forming N-oxide derivatives.

Pharmacologically Relevant Modifications

Structural analogs of this compound have been synthesized to enhance anticonvulsant activity:

Modification Biological Impact Source
Trifluoromethyl substitution Improved lipophilicity and receptor binding
Sulfonamide incorporation Enhanced metabolic stability

These modifications are guided by structure-activity relationship (SAR) studies, emphasizing the role of the fluorophenyl group in optimizing neural receptor interactions .

Key Research Findings

  • Anticonvulsant Activity : Derivatives show efficacy in maximal electroshock (MES) and 6-Hz seizure models, with ED₅₀ values ranging from 15–45 mg/kg .

  • Sodium Channel Binding : The acetamide backbone facilitates moderate binding to neuronal voltage-sensitive sodium channels (site 2), a mechanism critical for seizure suppression .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide typically involves the reaction of piperazine derivatives with appropriate acylating agents. The compound's structure features a fluorophenyl group, which is known to enhance biological activity by influencing interactions with biological targets.

Table 1: Synthesis Overview

StepReagentsConditionsYield
14-fluorobenzyl chloride, 4-phenylpiperazineReflux in ethanolVariable
2Acetic anhydrideStirring at room temperatureHigh

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized several analogs and evaluated their efficacy using models such as maximal electroshock and pentylenetetrazole tests. Notably, certain derivatives demonstrated significant activity against seizures, suggesting potential as antiepileptic drugs (AEDs) .

Key Findings:

  • Some compounds showed effectiveness in the maximal electroshock seizure model.
  • Structure–activity relationship (SAR) studies highlighted the importance of specific structural features for anticonvulsant efficacy.

Table 2: Anticonvulsant Activity Results

Compound IDED50 (mg/kg) MESED50 (mg/kg) scPTZTD50 (mg/kg) Neurotoxicity
Compound A52.30Not Determined>500
Valproic Acid485646784

Neurological Disorders

Given its anticonvulsant properties, this compound is being explored for its potential in treating various neurological disorders beyond epilepsy. Its ability to modulate neurotransmitter systems makes it a candidate for conditions such as anxiety and depression.

Antipsychotic Properties

Piperazine derivatives are often investigated for their antipsychotic effects. Preliminary studies suggest that this compound may interact with dopamine receptors, which could lead to therapeutic applications in managing schizophrenia and other psychotic disorders.

Case Studies and Research Insights

Several studies have documented the pharmacological profiles of related compounds, emphasizing the significance of the piperazine moiety in enhancing bioactivity. For instance, a comparative analysis of various phenylpiperazine derivatives revealed that modifications to the acetamide group significantly impacted receptor binding affinity and selectivity .

Wirkmechanismus

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide involves its binding to specific molecular targets in the central nervous system. It is believed to interact with voltage-sensitive sodium channels, thereby modulating neuronal excitability and reducing the likelihood of seizure activity . The compound may also influence serotonin and dopamine receptors, contributing to its potential antidepressant and anxiolytic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of both the fluorophenyl and phenylpiperazine groups, which contribute to its distinct pharmacological profile. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and therapeutic efficacy.

Biologische Aktivität

N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C24H24FN7O2
  • Molecular Weight : 433.49 g/mol
  • Chemical Structure : The compound features a piperazine moiety linked to an acetamide group, with a fluorophenyl substituent that may influence its biological activity.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. In a study evaluating various derivatives in animal models, the compound showed protective effects against seizures induced by maximal electroshock (MES) at doses of 100 mg/kg and 300 mg/kg. The highest anticonvulsant activity was noted for specific derivatives which protected animals in both short (0.5 h) and longer (4 h) time intervals post-administration .

Table 1: Anticonvulsant Activity of Selected Derivatives

Compound IDDose (mg/kg)Time (h)MES Protection (%)
191000.580
19300475
14100450
16300460

Receptor Binding Affinity

The compound's interaction with various receptors has been studied, particularly its affinity for the TRPV1 receptor. In a comparative analysis, it was found that certain derivatives exhibited notable binding affinities, suggesting potential mechanisms for their anticonvulsant effects .

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly through interactions with GABAergic pathways. The piperazine ring is known to facilitate these interactions, enhancing GABA receptor activity, which is critical in seizure control .

Study on Antitumor Activity

In addition to anticonvulsant properties, derivatives of the compound have been explored for their antitumor activity. One study reported that specific analogs demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and A375, with IC50 values indicating potent growth inhibition .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
20MCF-71.88
21A3754.20
22NCI-H4600.71

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)14-21-19(24)15-22-10-12-23(13-11-22)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYUVGZTMHHJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.